2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(3,5-Dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a phenoxy backbone substituted with 3,5-dimethyl groups and dual heteroaromatic moieties (furan and thiophene) at the N-alkyl positions.
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H23NO3S/c1-15-9-16(2)11-19(10-15)25-14-21(23)22(12-18-5-4-7-24-18)13-20-17(3)6-8-26-20/h4-11H,12-14H2,1-3H3 |
InChI Key |
SLSPLOZDRJLGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the core acetamide structure, followed by the introduction of the phenoxy, furan, and thiophene groups. Common reagents used in these reactions include acetic anhydride, dimethylphenol, furan-2-carbaldehyde, and 3-methylthiophene. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Heterocyclic Acetamides in Medicinal Chemistry
- Benzothiazole Derivatives (5d, 5e) : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and analgesic activities. The thiazole ring in these derivatives facilitates hydrogen bonding, akin to the furan and thiophene groups in the target compound, which may also participate in similar interactions .
- Indolin-3-ylidene Acetamides (e.g., Compound 5.797): These derivatives, bearing quinoline and isoxazole groups, demonstrate moderate bioactivity (possibly IC₅₀ values). The target compound’s furan and thiophene groups could offer comparable or improved pharmacokinetic profiles due to lower molecular rigidity .
Physicochemical and Crystallographic Properties
- Crystal Packing : The dichlorophenyl-thiazol acetamide in forms 1-D chains via N–H⋯N hydrogen bonds. The target compound’s furan and thiophene groups may adopt distinct packing modes due to differing electronegativities and steric demands .
- Lipophilicity: The 3,5-dimethylphenoxy group likely increases logP compared to polar analogues like 2-(2,6-dimethylphenoxy)-N-(oxazolidinyl)acetamide, impacting membrane permeability .
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N2O3 |
| Molecular Weight | 355.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=CC(=C1C)OCC(=O)N(Cc2ccco2)C(C)C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures exhibit:
- Topoisomerase Inhibition : The compound may act as a selective inhibitor of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .
- Antioxidant Activity : Some derivatives have demonstrated the ability to induce reactive oxygen species (ROS) in cancer cells, promoting apoptosis through oxidative stress pathways .
- Cell Cycle Arrest : Studies have shown that certain analogs can induce cell cycle arrest at the G1 phase, leading to apoptosis in various cancer cell lines .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro Studies : Compounds with similar structures were tested against breast, colon, lung, and prostate cancer cell lines, showing significant cytotoxic effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
- Mechanistic Insights : The mechanism of action involves not only topoisomerase inhibition but also modulation of cellular stress responses and apoptosis pathways, making these compounds promising candidates for further development in cancer therapy .
Study 1: Topoisomerase II Inhibitors
A study investigated a series of furan-based compounds for their ability to inhibit topoisomerase II. Among them, several compounds exhibited potent activity with minimal toxicity to normal cells. The findings suggest that structural modifications in related compounds can enhance their selectivity and efficacy against cancer cells .
Study 2: Cytoprotective Effects
Another investigation focused on the cytoprotective effects of related compounds on human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with these compounds significantly reduced DNA damage and mitochondrial dysfunction caused by oxidative stress . This highlights their potential not only as anticancer agents but also as protective agents against chemical-induced cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
